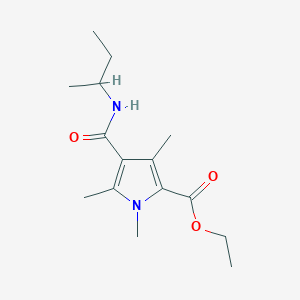
2-(Adamantan-1-YL)-N-(1,2-benzoxazol-3-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Adamantan-1-YL)-N-(1,2-benzoxazol-3-YL)acetamide is a synthetic organic compound that combines the adamantane structure with a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Adamantan-1-YL)-N-(1,2-benzoxazol-3-YL)acetamide typically involves the following steps:
Formation of the Adamantane Derivative: Adamantane is functionalized to introduce a reactive group, such as a halide or hydroxyl group.
Coupling with Benzoxazole: The functionalized adamantane is then coupled with a benzoxazole derivative under suitable conditions, often using a coupling reagent like EDCI or DCC.
Acetylation: The final step involves acetylation to form the acetamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(Adamantan-1-YL)-N-(1,2-benzoxazol-3-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce hydroxyl or ketone groups.
Reduction: Reduction reactions can be used to modify the benzoxazole ring or the acetamide linkage.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include KMnO4, CrO3, and PCC.
Reduction: Reducing agents such as LiAlH4 or NaBH4 can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety might yield adamantanone derivatives, while substitution on the benzoxazole ring could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Adamantan-1-YL)-N-(1,2-benzoxazol-3-YL)acetamide would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The adamantane moiety could provide stability and enhance binding affinity, while the benzoxazole ring might interact with specific amino acid residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
2-(Adamantan-1-YL)-N-(1,2-benzothiazol-3-YL)acetamide: Similar structure but with a benzothiazole ring instead of benzoxazole.
2-(Adamantan-1-YL)-N-(1,2-benzimidazol-3-YL)acetamide: Contains a benzimidazole ring.
2-(Adamantan-1-YL)-N-(1,2-benzofuranyl-3-YL)acetamide: Features a benzofuran ring.
Uniqueness
2-(Adamantan-1-YL)-N-(1,2-benzoxazol-3-YL)acetamide is unique due to the combination of the adamantane and benzoxazole structures, which can impart specific chemical and biological properties. The adamantane moiety is known for its rigidity and stability, while the benzoxazole ring can participate in various interactions, making this compound versatile for different applications.
Properties
Molecular Formula |
C19H22N2O2 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-(1-adamantyl)-N-(1,2-benzoxazol-3-yl)acetamide |
InChI |
InChI=1S/C19H22N2O2/c22-17(20-18-15-3-1-2-4-16(15)23-21-18)11-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,12-14H,5-11H2,(H,20,21,22) |
InChI Key |
PUXXNELAWMFWPS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=NOC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Butyl-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B11420215.png)
![2-(3-methoxypropyl)-6,7-dimethyl-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B11420234.png)
![N-(3-methoxypropyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11420242.png)
![6-(2-ethoxyphenyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11420248.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B11420249.png)
![N-(3-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)furan-2-carboxamide](/img/structure/B11420256.png)
![N-{3-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]propyl}-2-methylpropanamide](/img/structure/B11420258.png)
![1-(3-chlorophenyl)-4-{1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11420263.png)
![7-Chloro-5-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B11420270.png)
![6,7-dimethyl-2-[3-(propan-2-yloxy)propyl]-1'-(prop-2-en-1-yl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B11420281.png)
![1,1'-[8-(4-Methoxyphenyl)-9-methyl-1-(3-methylphenyl)-4-thia-1,2,6,7,9-pentaazaspiro[4.4]nona-2,7-diene-3,6-diyl]diethanone](/img/structure/B11420288.png)
![N-(3-methylphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide](/img/structure/B11420290.png)
![7-(2-fluorophenyl)-3-(4-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11420292.png)

